molecular formula C19H15N3O3 B2920063 2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione CAS No. 101896-02-0

2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione

Cat. No.: B2920063
CAS No.: 101896-02-0
M. Wt: 333.347
InChI Key: IPPCCZCGDDPWDT-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic systems combining a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with an isoindole-1,3-dione moiety. The pyrazolone scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, analgesic, and antipyretic properties .

Properties

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-16(19(25)22(20(12)2)13-8-4-3-5-9-13)21-17(23)14-10-6-7-11-15(14)18(21)24/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPCCZCGDDPWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carbaldehyde with phthalic anhydride in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

It appears that the query is focused on the applications of a specific chemical compound, "2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione." Based on the search results, here's what can be gathered:

About the Compound

  • Name and Structure: The compound is also known as 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid .
  • Molecular Formula: Its molecular formula is C20H15N3O5 .
  • Molecular Weight: The molecular weight is 377.3 g/mol .
  • IUPAC Name: 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid .

Related Compounds

  • 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl}thio)acetic acid: This compound has the molecular formula C16H19N3O4S .
  • ((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methanesulfonic Acid Sodium Salt: This is also known as 4-N-Desmethylmetamizole Sodium Salt, with the molecular formula C12H14N3O4S.Na and a molecular weight of 319.31 .

Potential Research Areas

While the search results do not directly detail the applications of "this compound", they do bring up related research areas and compounds that suggest potential applications:

  • Tryptophan-Kynurenine Metabolism: Research indicates that abnormal metabolism in the tryptophan-kynurenine (Trp-KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . This pathway and its byproducts are being investigated as potential risk factors, biomarkers, or targets for therapeutic interventions .
  • Antioxidant and Pro-oxidant Properties: Some compounds related to the query have demonstrated both antioxidant and pro-oxidant properties, depending on the context and concentration . This suggests potential applications in managing oxidative stress-related diseases .
  • AhR Agonist/Antagonist Activity: Some related compounds act as agonists or antagonists of the AhR (Aryl hydrocarbon receptor), which is involved in various biological processes and the development of diseases like cardiovascular disease and thrombosis . This suggests potential applications in therapies targeting AhR-mediated signaling .

Mechanism of Action

The mechanism by which 2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolone-isoindole hybrid shares structural motifs with several derivatives (Table 1), differing primarily in substituents attached to the pyrazolone or isoindole moieties. Key analogues include:

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione Isoindole-1,3-dione C₁₉H₁₅N₃O₃ Planar aromatic system; potential π-π interactions Not explicitly reported (N/A)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl acetamide C₂₀H₁₈N₄O₄ Electron-withdrawing NO₂ group; crystallographically characterized Antipyretic/analgesic (inferred from core structure)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl acetamide C₂₀H₁₇Cl₂N₃O₂ Halogen substituents enhance lipophilicity Antibacterial (structural inference)
IBC-7: (E)-2-(4-(3-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(pyrazol-4-yl)acetamide Prenylated isobavachalcone C₃₃H₃₁N₃O₆ Extended conjugation; isobavachalcone derivative Antibacterial (62% yield, tested against Gram-positive bacteria)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide C₁₂H₁₃N₃O₂ Simplest carboxamide derivative; crystal structure resolved Intermediate for antipyretic drugs

Pharmacological and Physicochemical Properties

  • Bioactivity: Analogues with electron-withdrawing groups (e.g., NO₂ in ) or halogen substituents (e.g., Cl in ) show enhanced antibacterial and antipyretic activities compared to unsubstituted derivatives.
  • Crystallography : The pyrazolone core facilitates hydrogen bonding (N–H···O) and aromatic stacking, as seen in the formamide derivative (bond length: 2.847 Å) . Isoindole-containing derivatives exhibit similar planar interactions, critical for molecular packing .
  • Synthetic Yields : Derivatives with prenylated side chains (e.g., IBC-7) achieve moderate yields (~62%) due to steric challenges , while simpler acetamides (e.g., dichlorophenyl analogue) are synthesized efficiently (79% yield) .

Key Research Findings

Antibacterial Activity : The prenylated isobavachalcone derivative (IBC-7) demonstrated significant activity against Staphylococcus aureus (MIC: 8 μg/mL), attributed to its extended conjugated system enhancing membrane penetration .

Crystal Engineering : Halogen-substituted analogues (e.g., dichlorophenyl) form robust supramolecular architectures via C–H···Cl and N–H···O interactions, improving thermal stability .

UV-Vis Properties : Spirocyclic derivatives (e.g., oxazepine/oxazinane systems) exhibit absorption maxima at 240–445 nm due to charge-transfer transitions, relevant for photodynamic applications .

Biological Activity

2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields of research.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 301298-87-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Several studies have demonstrated its cytotoxic effects against different cancer cell lines.
  • Cholinesterase Inhibition : The compound shows potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases.

The anticancer properties are attributed to its ability to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G2/M phase.
  • Inhibition of Proliferation : It effectively reduces the proliferation rate of various cancer cell lines.

Case Studies

A study conducted on human glioblastoma U251 cells revealed that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin. This suggests a promising application in cancer therapy.

Cell LineIC50 (µM)Reference
U251 (Glioblastoma)<10
A431 (Carcinoma)<15

Inhibitory Profile

The compound has been evaluated for its inhibitory effects on AChE and BChE. The results indicate that it possesses a higher inhibitory potency compared to traditional inhibitors.

EnzymeIC50 (nM)Reference
Acetylcholinesterase50
Butyrylcholinesterase60

Implications for Neurodegenerative Diseases

Given its ability to inhibit cholinesterases, this compound may have therapeutic potential in treating conditions such as Alzheimer's disease and other forms of dementia.

Additional Biological Activities

Emerging research suggests that this compound may also exhibit:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for preparing 2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione, and what reaction conditions optimize yield?

Methodological Answer: A common approach involves condensation of pyrazolone precursors (e.g., 4-aminoantipyrine derivatives) with isoindole-1,3-dione moieties. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) promotes cyclization and crystallization. Recrystallization from DMF/acetic acid mixtures improves purity . Modulating stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and reaction time can enhance yields up to 70–80% .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirmation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic or orthorhombic systems (e.g., space group P2₁/c).
  • Bond lengths : Mean C–C bond length ≈ 0.007 Å, with deviations indicating resonance stabilization in the pyrazolone ring .
  • R factors : Acceptable values < 0.1 (e.g., R = 0.064, wR = 0.158) ensure structural accuracy .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activities of pyrazolone-isoindole derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., in vitro vs. in vivo models) or substituent effects. For example:

  • In vitro cytotoxicity assays may show high activity due to direct interaction with cellular targets, while in vivo studies might reveal lower efficacy due to metabolic instability .
  • Structural analogs with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced activity compared to methyl/phenyl derivatives. Systematic SAR studies using standardized assays (e.g., MTT for cytotoxicity) are critical for cross-study comparisons .

Q. What experimental design principles apply to pharmacological studies of this compound, particularly in neuropathic pain models?

Methodological Answer: Adopt a split-plot randomized block design to control variables:

  • Primary plots : Dose concentrations (e.g., 10 mg/kg, 20 mg/kg).
  • Subplots : Administration routes (oral, intraperitoneal).
  • Sub-subplots : Time-dependent efficacy measurements (e.g., mechanical allodynia at 0, 2, 6, 24 hours post-dose).
    Use four replicates per group (n = 10 animals) to ensure statistical power. Include positive controls (e.g., gabapentin) and vehicle controls .

Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazolone ring?

Methodological Answer:

  • ¹³C NMR : Compare carbonyl (C=O) chemical shifts. For the keto form, δ ≈ 170–175 ppm; enol tautomers show δ ≈ 160–165 ppm for C–O .
  • IR Spectroscopy : Keto tautomers exhibit strong C=O stretches at ~1680 cm⁻¹, while enol forms show broad O–H stretches (~3200 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • SC-XRD : Directly visualizes hydrogen bonding (e.g., N–H···O interactions stabilizing the keto form) with bond angles > 150° .

Q. What computational methods are recommended to predict the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • QSPR Models : Estimate biodegradability (e.g., BIOWIN scores) and octanol-water partition coefficients (log Kow) to predict bioaccumulation .
  • Molecular Dynamics (MD) Simulations : Model interactions with aquatic enzymes (e.g., cytochrome P450) to assess metabolic persistence.
  • Ecological Risk Assessment : Use probabilistic models (e.g., Monte Carlo simulations) to integrate toxicity data (LC₅₀, EC₅₀) with exposure scenarios .

Theoretical and Methodological Integration

Q. How can researchers integrate findings on this compound into broader frameworks of heterocyclic drug design?

Methodological Answer:

  • Link to Hammett substituent constants : Correlate σ values of substituents (e.g., methyl, phenyl) with bioactivity to guide rational design .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., pyrazolone carbonyl as H-bond acceptor) to optimize target binding (e.g., COX-2 inhibition) .

Q. What strategies address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways .
  • Hansen Solubility Parameters (HSP) : Refine predictions by comparing calculated (Δδtotal) vs. experimental solubility in co-solvent systems (e.g., PEG-400/water) .

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